molecular formula C19H18ClN3O B295931 (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one

Cat. No.: B295931
M. Wt: 339.8 g/mol
InChI Key: DSNDTMVLIOLRCE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one, also known as CLP290, is a small molecule drug that has been the subject of extensive scientific research due to its potential therapeutic applications. CLP290 is a specific activator of the protein TRPC6, which is involved in a variety of physiological processes, including the regulation of blood pressure, kidney function, and the development of the nervous system.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one involves its activation of the TRPC6 protein, which is a member of the transient receptor potential (TRP) ion channel family. TRPC6 is involved in a variety of physiological processes, including the regulation of calcium signaling and the development of the nervous system. This compound specifically activates TRPC6 by binding to a specific site on the protein, leading to an increase in calcium influx into cells and subsequent downstream signaling events.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include the enhancement of axon regeneration in the central nervous system, the reduction of blood pressure and improvement of cardiac function, and the improvement of kidney function and reduction of proteinuria in animal models of kidney disease. This compound has also been shown to have anti-inflammatory effects in vitro, suggesting that it could have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one for lab experiments is that it is a small molecule drug that can be easily synthesized and purified. This makes it an attractive candidate for drug development and testing. However, one limitation of this compound is that it is a specific activator of TRPC6, meaning that its effects are limited to cells and tissues that express this protein. This could limit its potential therapeutic applications in some cases.

Future Directions

There are several future directions for research on (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one. One area of interest is the development of more potent and selective TRPC6 activators that could have broader therapeutic applications. Another area of interest is the investigation of the role of TRPC6 in other physiological processes, such as cancer progression and immune function. Finally, the development of this compound analogs with improved pharmacokinetic properties could lead to the development of a clinically viable drug for the treatment of various diseases.

Synthesis Methods

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one can be synthesized through a multi-step process involving the condensation of 3-chlorobenzaldehyde with propylamine to form 3-(3-chlorophenyl)propylamine. This intermediate is then reacted with 2-benzylidene-2-imidazolidinone to form this compound. The synthesis of this compound has been optimized in recent years, resulting in high yields and purity.

Scientific Research Applications

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has been extensively studied for its potential therapeutic applications in a variety of fields. In neuroscience, this compound has been shown to enhance the regeneration of axons in the central nervous system, which could have implications for the treatment of spinal cord injuries and other neurological disorders. In cardiology, this compound has been shown to reduce blood pressure and improve cardiac function in animal models, suggesting that it could be a promising treatment for hypertension and heart failure. In renal physiology, this compound has been shown to improve kidney function and reduce proteinuria in animal models of kidney disease.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one

InChI

InChI=1S/C19H18ClN3O/c1-2-11-21-19-22-17(12-14-7-4-3-5-8-14)18(24)23(19)16-10-6-9-15(20)13-16/h3-10,12-13H,2,11H2,1H3,(H,21,22)/b17-12-

InChI Key

DSNDTMVLIOLRCE-ATVHPVEESA-N

Isomeric SMILES

CCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl

SMILES

CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl

Canonical SMILES

CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.